5-Iodo-2,3-dimethyl-2H-indazole 5-Iodo-2,3-dimethyl-2H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569892
InChI: InChI=1S/C9H9IN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3
SMILES: CC1=C2C=C(C=CC2=NN1C)I
Molecular Formula: C9H9IN2
Molecular Weight: 272.09 g/mol

5-Iodo-2,3-dimethyl-2H-indazole

CAS No.:

Cat. No.: VC13569892

Molecular Formula: C9H9IN2

Molecular Weight: 272.09 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2,3-dimethyl-2H-indazole -

Specification

Molecular Formula C9H9IN2
Molecular Weight 272.09 g/mol
IUPAC Name 5-iodo-2,3-dimethylindazole
Standard InChI InChI=1S/C9H9IN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3
Standard InChI Key IRUGEMNYJQFNDS-UHFFFAOYSA-N
SMILES CC1=C2C=C(C=CC2=NN1C)I
Canonical SMILES CC1=C2C=C(C=CC2=NN1C)I

Introduction

Chemical Structure and Nomenclature

5-Iodo-2,3-dimethyl-2H-indazole (IUPAC name: 5-iodo-2,3-dimethylindazole) belongs to the indazole family, a class of heterocyclic aromatic compounds. Its molecular formula is C₈H₇IN₂, with a molecular weight of 258.06 g/mol . The structure features:

  • A methyl group (-CH₃) at the 2-position of the pyrazole ring.

  • A second methyl group at the 3-position.

  • An iodine atom at the 5-position of the benzene ring.

The 2H designation indicates that the tautomeric form places the hydrogen atom on the nitrogen at the 2-position, rendering the compound aromatic and stable . The SMILES notation (Cn1cc2cc(ccc2n1)I) further clarifies the connectivity and substitution pattern .

Synthesis Methodologies

Alkylation of Indazole Precursors

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: Methyl groups at the 2- and 3-positions resonate as singlets near δ 2.67–4.21 ppm, as seen in analogous 2,3-dimethylindazoles . The aromatic protons adjacent to iodine exhibit deshielding, with signals appearing downfield (e.g., δ 7.71–8.51 ppm) .

  • 13C NMR: The iodine-bearing carbon typically resonates near δ 90–100 ppm, while methyl carbons appear at δ 20–25 ppm .

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) is observed at m/z 259.07, consistent with the molecular formula C₈H₇IN₂ .

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO and DMF . It is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture due to the labile C–I bond .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

5-Iodo-2,3-dimethyl-2H-indazole serves as a versatile intermediate in drug discovery. The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for introducing aryl or heteroaryl groups . For example, visible-light-driven decarboxylative coupling of 2H-indazoles with carboxylic acids has been used to synthesize biaryl indazoles, which are valuable in kinase inhibitor development .

Anticancer Agent Development

Indazole derivatives are prominent in oncology research. Pazopanib, a tyrosine kinase inhibitor, utilizes a 2,3-dimethyl-6-nitro-2H-indazole intermediate . The structural similarity of 5-iodo-2,3-dimethyl-2H-indazole suggests potential utility in analogous anticancer scaffolds, where iodine could be replaced with targeting moieties.

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